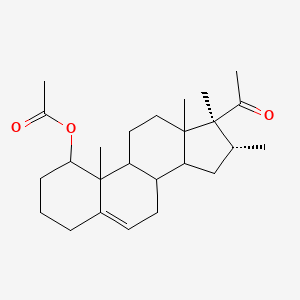![molecular formula C18H19ClN4O2 B15020596 (3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)
(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a carbonyl group, a hydrazinylidene linkage, and a chloromethylphenyl group. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminophenyl Carbonyl Intermediate: This step involves the reaction of 2-aminophenyl with a carbonyl-containing reagent under controlled conditions to form the aminophenyl carbonyl intermediate.
Hydrazinylidene Formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazinylidene linkage.
Coupling with Chloromethylphenyl Butanamide: The final step involves coupling the hydrazinylidene intermediate with 3-chloro-2-methylphenyl butanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide: Similar structure but lacks the methyl group on the phenyl ring.
(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
The presence of both the chlorine and methyl groups in (3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide contributes to its unique reactivity and potential applications. These substituents can influence the compound’s electronic properties, steric effects, and overall stability, making it distinct from its analogs.
Properties
Molecular Formula |
C18H19ClN4O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-amino-N-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-11(22-23-18(25)13-6-3-4-8-15(13)20)10-17(24)21-16-9-5-7-14(19)12(16)2/h3-9H,10,20H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
InChI Key |
YRONUWAPSHQABX-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2N)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020519.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15020526.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide](/img/structure/B15020542.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)
![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)

![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15020569.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B15020583.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020608.png)

![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B15020627.png)
